ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is characterized by its unique structural features, including a cyclopropylmethyl group and a fluorine atom, which contribute to its biological activity.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, given their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-aminobenzoyl chloride, with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a subject of study in microbiology and infectious disease research.
Medicine: It is investigated for its potential use in developing new antibiotics, particularly against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a common quinolone core but differ in their substituents, which can affect their spectrum of activity and pharmacokinetic properties .
Uniqueness
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, including the cyclopropylmethyl group and the fluorine atom. These features contribute to its enhanced antibacterial activity and stability, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-21-16(20)13-9-18(8-10-3-4-10)14-6-5-11(17)7-12(14)15(13)19/h5-7,9-10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXLZRGUUZQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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